(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol
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Overview
Description
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol is an organic compound with the molecular formula C9H13NOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst to form the benzothiazole ring. The resulting intermediate can then be reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are being explored for their potential use as pharmaceuticals. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzothiazol-6-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
- tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate
Uniqueness
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol is unique due to the presence of the hydroxyl group attached to the benzothiazole ring. This functional group imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structure allows for the formation of hydrogen bonds, which can influence its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRDANVETWCYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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